5-(4-Methoxyphenyl)-2-methyl-1-phenylpyrrole-3-carboxylic acid
Description
5-(4-Methoxyphenyl)-2-methyl-1-phenylpyrrole-3-carboxylic acid (CAS: 1226059-85-3) is a pyrrole derivative featuring a 4-methoxyphenyl group at position 5, a methyl group at position 2, and a phenyl group at the nitrogen (position 1). Its molecular weight is 231.25 g/mol, with a purity of 97% (commercial sources, now discontinued) . While pharmacological data are unavailable in the provided evidence, its structural features suggest relevance in medicinal chemistry as a heterocyclic scaffold.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2-methyl-1-phenylpyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-13-17(19(21)22)12-18(14-8-10-16(23-2)11-9-14)20(13)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBLXEAZKFJVBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that many indole derivatives, which share a similar structure with en300-7443989, bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
It’s known that indole derivatives inhibit the catalytic activity of certain enzymes in a substrate-specific manner. This inhibition is thought to be allosteric, meaning the compound binds to a site on the enzyme other than the active site, changing the enzyme’s conformation and thus its activity.
Biochemical Pathways
Indole derivatives have been found to inhibit the activity of the enzyme alox15. ALOX15 is involved in the metabolism of fatty acids, specifically linoleic acid and arachidonic acid. By inhibiting ALOX15, EN300-7443989 could potentially affect these metabolic pathways and their downstream effects.
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound greatly impact its bioavailability and efficacy.
Biological Activity
5-(4-Methoxyphenyl)-2-methyl-1-phenylpyrrole-3-carboxylic acid is a compound of significant interest due to its unique structure and potential biological activities. This article provides an overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 301.35 g/mol. The compound features a pyrrole ring system, which is known for its aromatic properties, contributing to the compound's stability and reactivity. The para-methoxy group enhances lipophilicity, potentially influencing its interaction with various biological targets .
Anticancer Activity
Research has shown that pyrrole derivatives exhibit promising anticancer properties. A study focused on various pyrrole compounds demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in vitro. For instance, derivatives similar to this compound were tested against HepG2 and EACC cell lines, revealing significant cytotoxic effects .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG2 | 15 | Induction of apoptosis |
| 5-(3-Methoxyphenyl)-2-methyl-1-phenylpyrrole-3-carboxylic acid | EACC | 12 | Cell cycle arrest |
| 2-Methyl-1-(3-morpholinopropyl)-5-phenylpyrrole-3-carboxylic acid | MCF7 | 8 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL, suggesting that it may serve as a lead compound for developing new antibacterial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar pyrrole derivatives have been shown to inhibit enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) enzymes .
- Cell Cycle Modulation : The compound affects cell cycle progression, leading to increased apoptosis in cancer cells, as evidenced by caspase activity assays conducted in various studies .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that pyrrole derivatives can induce oxidative stress in cancer cells, contributing to their cytotoxic effects .
Case Studies
Several case studies have highlighted the potential therapeutic applications of pyrrole derivatives:
- Study on Anticancer Effects : A recent study synthesized a series of pyrrole derivatives and evaluated their anticancer activity against multiple cell lines. Results indicated that the introduction of specific substituents significantly enhanced the compounds' efficacy against cancer cells .
- Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of pyrrole derivatives revealed that modifications at the phenyl ring led to improved activity against resistant bacterial strains, indicating a promising direction for drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrole-Carboxylic Acid Derivatives
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- N-Substitution : The target compound’s 1-phenyl group distinguishes it from analogs with H (e.g., ) or alkyl groups (e.g., 3-methoxypropyl in ). N-substitution influences steric bulk and electronic properties, affecting binding in biological targets.
- Substituent Effects : Halogens (Br, Cl in ) increase molecular weight and may enhance stability or lipophilicity. Methoxy groups (common in ) improve solubility via polar interactions.
Heterocyclic Analogs Beyond Pyrrole
Imidazolidin-2,4-diones () :
Compounds like IM-5 (5-(4-MeO-Ph)-3-Ph-imidazolidin-2,4-dione) feature a five-membered ring with two nitrogen atoms. Compared to pyrroles, imidazolidines exhibit different electronic profiles due to conjugation and hydrogen-bonding capabilities.
Pyrazole-Carboxylic Acids () :
2-(4-MeO-Bn)-5-(4-MeO-Ph)-1H-pyrazole-3-COOH (208) has a pyrazole core with adjacent COOH and aryl groups.
Thiophene Derivatives () :
5-Me-2-pyrrol-1-yl-thiophene-3-COOH substitutes sulfur for nitrogen in the heterocycle, altering electronic properties and bioavailability. Thiophenes are more lipophilic than pyrroles, impacting membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
